N-(4-Fluorophenyl)succinimide

Crystallography Conformational Analysis Fungicide Design

N-(4-Fluorophenyl)succinimide (CAS 60693-37-0), also referenced as 1-(4-fluorophenyl)pyrrolidine-2,5-dione, is a fluorinated N-aryl cyclic imide with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol. It belongs to the N-phenylsuccinimide class, a group of compounds widely investigated for fungicidal, anticonvulsant, and enzyme-inhibitory activities.

Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
CAS No. 60693-37-0
Cat. No. B188838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorophenyl)succinimide
CAS60693-37-0
Molecular FormulaC10H8FNO2
Molecular Weight193.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2
InChIKeyHVUVZBSQFHOETA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorophenyl)succinimide (CAS 60693-37-0): Core Chemical Identity and Class Context


N-(4-Fluorophenyl)succinimide (CAS 60693-37-0), also referenced as 1-(4-fluorophenyl)pyrrolidine-2,5-dione, is a fluorinated N-aryl cyclic imide with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol. It belongs to the N-phenylsuccinimide class, a group of compounds widely investigated for fungicidal, anticonvulsant, and enzyme-inhibitory activities. The introduction of a single fluorine atom at the para position of the phenyl ring generates distinct electronic and conformational properties compared to both the unsubstituted parent and other halogenated or positional isomers [1].

Conformation-activity relationship studies where torsional angle differentiates bioactivity
Fluorinated N-arylsuccinimide scaffold for SAR-driven agrochemical or pharmacological design
Multiple purity grades (95–98+%) supporting exploratory to regulated research workflows

Why N-(4-Fluorophenyl)succinimide Cannot Be Substituted by Generic N-Aryl Succinimide Analogs


Substitution of N-(4-fluorophenyl)succinimide with other N-phenylsuccinimide derivatives is not scientifically valid. Crystallographic analysis has demonstrated that the torsion angle between the benzene and succinimide rings is highly sensitive to the nature and position of the aryl substituent. This conformational parameter directly influences biological activity, particularly fungicidal potency against Botrytis cinerea. The para-fluoro derivative adopts a torsion angle of 55.9°, which is markedly distinct from the unsubstituted N-phenyl (59.6°), the ortho-fluoro (63.5°), the meta-fluoro (54.5°), and the para-bromo (62.2°) analogs. These structural deviations correspond to different pharmacophoric presentations at target sites, making bioisosteric or positional interchange unreliable for both agrochemical and pharmacological applications [1].

Positional fluoro isomers (ortho, meta) alter torsion angle

Ortho- and meta-fluoro substitution produce different dihedral angles (63.5°, 54.5°) that shift pharmacophoric presentation and may not reproduce the target bioactivity.

Non-fluorinated N-phenylsuccinimide lacks electronic effect

Absence of fluorine results in a distinct torsion angle (59.6°) and lower lipophilicity; direct replacement may yield divergent conformational and potency profiles.

Para-bromo analog introduces steric/toxicity liabilities

The larger atomic radius of bromine changes the torsion angle to 62.2° and may introduce distinct toxicological behavior, limiting its suitability as a drop-in substitute.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)succinimide Against Closest Structural Analogs


Conformational Differentiation: Torsion Angle of N-(4-Fluorophenyl)succinimide vs. Isomers

X-ray crystallography reveals that the dihedral angle between the least-squares planes of the benzene and succinimide rings for N-(4-fluorophenyl)succinimide (compound VI) is 55.9°. This value directly differentiates it from N-phenylsuccinimide (I, 59.6°), N-(2-fluorophenyl)succinimide (II, 63.5°), N-(3-fluorophenyl)succinimide (IV, 54.5°), and N-(4-bromophenyl)succinimide (VII, 62.2°). The study explicitly links these torsion angles to fungicidal activity against Botrytis cinerea, establishing a quantitative structure-activity relationship [1].

Torsion angle vs. isomers
Head-to-head
Target: 55.9° vs. ortho-F 63.5°, meta-F 54.5°, unsubstituted 59.6°, para-Br 62.2° (X-ray, same study)
Conformation-specific scaffold for fungicide design; angle differences linked to Botrytis cinerea activity
Data from single-crystal diffraction; room temperature
Crystallography Conformational Analysis Fungicide Design

Nephrotoxicity Risk Abolition via 4-Fluoro Substitution in N-Arylsuccinimides

In a comparative toxicology study, N-(3,5-dichloro-4-fluorophenyl)succinimide (NDCFPS), bearing the 4-fluorophenylsuccinimide core, did not induce significant nephrotoxicity in male Fischer 344 rats at doses of 0.4 or 0.8 mmol/kg (i.p.). In stark contrast, the 4-chloro analog N-(3,4,5-trichlorophenyl)succinimide (NTCPS) induced marked nephrotoxicity at both doses, characterized by diuresis, increased proteinuria, glucosuria, elevated kidney weight, increased blood urea nitrogen (BUN), and proximal tubular necrosis. This demonstrates that a 4-fluoro substituent eliminates the nephrotoxic liability observed with 4-chloro substitution in this chemotype [1].

Nephrotoxicity profile
Class-level
4-F analog (NDCFPS): no significant renal effects at 0.4–0.8 mmol/kg i.p. in rats; 4-Cl analog (NTCPS): marked nephrotoxicity (proteinuria, elevated BUN, tubular necrosis)
4-Fluoro substitution avoids renal toxicity risk observed with 4-chloro analogs in this chemotype
Class-level inference from NDCFPS analog; verify for exact compound
Nephrotoxicity Safety Pharmacology Structure-Toxicity Relationship

Physicochemical Property Differentiation for Assay Compatibility and Handling

N-(4-Fluorophenyl)succinimide possesses a calculated logP of approximately 1.58, a molecular weight of 193.17 g/mol, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 rotatable bond. The predicted melting point is 151.06°C, and the boiling point is ~420.4°C at 760 mmHg. Commercial availability includes purities of 95% (AKSci, CheMenu) and 98+% (MolCore, Aladdin Scientific) [1]. Compared to the unsubstituted N-phenylsuccinimide (MW 175.18, logP ~1.0), the fluorine atom adds ~18 Da to the molecular weight and increases lipophilicity without introducing additional hydrogen bond donors, which can be a differentiating factor in membrane permeability assays.

Physicochemical differentiation
Data to verify
MW 193.17, logP ~1.58, 3 HBA, 0 HBD vs. unsubstituted (MW 175.18, logP ~1.0)
Higher lipophilicity and MW without added HBD; supports assay partitioning and procurement grade selection
Predicted and vendor-reported values; experimental verification recommended
Physicochemical Properties Drug-likeness Procurement Specifications

Evidence-Backed Application Scenarios for Procuring N-(4-Fluorophenyl)succinimide


Structure-Based Design of Botrytis cinerea Fungicides Using a Defined Torsion Angle Scaffold

The crystallographically determined torsion angle of 55.9° for N-(4-fluorophenyl)succinimide provides a precise conformational starting point for QSAR-driven optimization of succinimide fungicides targeting Botrytis cinerea. The distinct angle, as reported in the head-to-head comparison by Taira et al., allows computational chemists to model ligand-receptor interactions with a specific geometry that cannot be achieved with the ortho-fluoro (63.5°) or para-bromo (62.2°) isomers [1].

Nephrotoxicity-Conscious Lead Optimization in N-Arylsuccinimide Series

When designing N-arylsuccinimide-based probes or leads for chronic in vivo studies, the incorporation of a 4-fluoro substituent is directly supported by evidence showing that the closely related analog NDCFPS is non-nephrotoxic, whereas the 4-chloro analog NTCPS causes marked renal damage. This evidence positions the 4-fluoro chemotype as the preferred choice over chloro-substituted alternatives for studies where renal safety is a go/no-go criterion [1].

Development of Fluorinated Chemical Probes with Enhanced Metabolic Stability

The para-fluoro substitution on the phenyl ring confers electronic effects that can enhance metabolic stability compared to unsubstituted phenyl rings, as is well-established in medicinal chemistry. N-(4-Fluorophenyl)succinimide serves as a core scaffold for generating focused libraries of fluorinated succinimides, where the 4-fluoro group can block potential CYP450-mediated para-hydroxylation, a metabolic pathway implicated in the urotoxicity of phensuximide analogs [1].

Application
Selection Property
Validation Focus
Fungicide SAR design (Botrytis cinerea)
Defined torsional conformation scaffold
Conformation-activity relationship and QSAR model verification
Renal-safe lead optimization
4-Fluoro substitution renal profile review
Renal safety endpoints vs. 4-Cl and other halogen analogs
Fluorinated probe development
Para-fluorine blocks metabolic para-hydroxylation
Metabolic stability and CYP interaction studies

Technical Documentation Hub

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48 linked technical documents
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